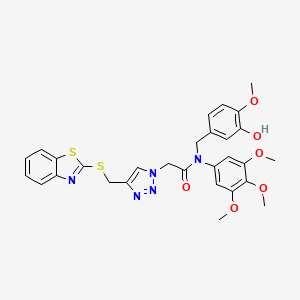
Tubulin polymerization-IN-58
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-58 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. This compound has shown potential in cancer research due to its ability to disrupt microtubule dynamics, which are crucial for cell division and intracellular transport .
準備方法
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Tubulin polymerization-IN-58 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学的研究の応用
Tubulin polymerization-IN-58 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Tubulin polymerization-IN-58 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tubulin polymerization and the disruption of the microtubule network .
類似化合物との比較
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Indole-3-glyoxylamides: A series of compounds that inhibit tubulin polymerization and show cytotoxic effects against cancer cells.
9-aryl-5H-pyrido[4,3-b]indole derivatives: Compounds that inhibit tubulin polymerization and disrupt the microtubule network.
Uniqueness
Tubulin polymerization-IN-58 is unique in its specific binding to the colchicine-sensitive site of tubulin and its ability to induce the degradation of oncogenic protein YAP via the ubiquitin-proteasome system pathway . This dual mechanism of action makes it a promising candidate for cancer research and therapy.
特性
分子式 |
C29H29N5O6S2 |
|---|---|
分子量 |
607.7 g/mol |
IUPAC名 |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)triazol-1-yl]-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H29N5O6S2/c1-37-23-10-9-18(11-22(23)35)14-34(20-12-24(38-2)28(40-4)25(13-20)39-3)27(36)16-33-15-19(31-32-33)17-41-29-30-21-7-5-6-8-26(21)42-29/h5-13,15,35H,14,16-17H2,1-4H3 |
InChIキー |
YMDRFGOOAHGTHC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CN3C=C(N=N3)CSC4=NC5=CC=CC=C5S4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















